trans-3-Hydroxyhex-4-enoic acid is an organic compound with the molecular formula . It is classified as a medium-chain hydroxy acid and is characterized by a six-carbon chain that features both a hydroxyl group and a double bond. This compound serves as a valuable building block in organic synthesis, enabling the creation of various derivatives and complex molecules, particularly in the context of metabolic pathways and polymer production .
The synthesis of trans-3-Hydroxyhex-4-enoic acid typically involves the hydroxylation of hexenoic acid derivatives. A common method for producing this compound is through the catalytic hydrogenation of 3-hydroxy-4-hexenoic acid. This process generally employs palladium on carbon as a catalyst under mild reaction conditions, allowing for efficient conversion with high yields.
The molecular structure of trans-3-Hydroxyhex-4-enoic acid includes:
This representation highlights the positioning of functional groups within the molecular framework.
trans-3-Hydroxyhex-4-enoic acid participates in several key chemical reactions:
The reaction conditions for these transformations vary based on the desired product and the specific reagents used, requiring careful monitoring of temperature, pressure, and reactant concentrations to optimize yields.
The mechanism of action for trans-3-Hydroxyhex-4-enoic acid primarily involves its role in metabolic pathways, particularly in the mevalonate pathway. This pathway is essential for synthesizing cholesterol and other isoprenoids, which are crucial for numerous biological functions. The compound's unique structure allows it to interact with various molecular targets, influencing metabolic processes .
Relevant data from studies indicate that trans-3-Hydroxyhex-4-enoic acid's physical state and solubility characteristics make it suitable for various applications in organic synthesis .
trans-3-Hydroxyhex-4-enoic acid (C₆H₁₀O₃; CAS 26811-78-9) is a diagnostic urinary biomarker in mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, a rare autosomal recessive disorder disrupting hepatic ketogenesis [2] [10]. During metabolic decompensation triggered by fasting or infection, HMGCS2-deficient patients exhibit hypoketotic hypoglycemia due to impaired condensation of acetyl-CoA and acetoacetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [2] [6]. This metabolic block shunts acetyl-CoA toward alternative pathways, generating 4-hydroxy-6-methyl-2-pyrone (4-HMP) and hydroxylated hexenoic acids, including trans-3-hydroxyhex-4-enoic acid [10].
Elevations of this compound—alongside 3,5-dihydroxyhexanoic acid, 5-hydroxy-3-ketohexanoic acid, and trans-5-hydroxyhex-2-enoic acid—form a distinct urinary organic acid profile during crises. These metabolites arise from the spontaneous cyclization and dehydration of unsaturated dicarboxylic acid intermediates [2] [10]. Quantitative studies reveal diagnostic thresholds: adipic acid >200 μmol/mmol creatinine and 4-HMP >20 μmol/mmol creatinine yield an 80% positive predictive value for HMGCS2 deficiency [10]. Notably, these biomarkers normalize upon recovery, emphasizing the need for acute-phase sampling [4].
Table 1: Key Urinary Biomarkers in HMGCS2 Deficiency
Compound | Typical Concentration During Crisis | Significance |
---|---|---|
trans-3-Hydroxyhex-4-enoic acid | Detected qualitatively | Pathognomonic for HMGCS2 deficiency; mass spectral identification [10] |
4-Hydroxy-6-methyl-2-pyrone | >20 μmol/mmol creatinine | Primary screening marker; cyclic lactone derivative [2] [10] |
Adipic acid | >200 μmol/mmol creatinine | Indicates ω-oxidation of fatty acids [3] [10] |
3,5-Dihydroxyhexanoic acid | Variable | Confirmed via synthetic standards; lactone form observed [10] |
The accumulation of trans-3-hydroxyhex-4-enoic acid in HMGCS2 deficiency illustrates the rerouting of acetyl-CoA pools toward cytosolic fatty acid elongation and ω-oxidation pathways. When ketogenesis fails, excess acetyl-CoA:
Plasma acylcarnitine analysis reveals elevated acetylcarnitine (C2) and 3-hydroxybutyryl/3-hydroxyisobutyryl (C4-OH) carnitine, reflecting acetyl-CoA surplus and impaired ketogenic flux [4] [10]. The C2/C0 (acetylcarnitine/free carnitine) ratio is a proposed plasma biomarker, though less specific than urinary hydroxylated acids [2]. Concurrent dicarboxylic aciduria (e.g., elevated adipic, suberic acids) further signifies mitochondrial energy crises, as seen in an 8-month-old patient with hypertriglyceridemia and hypoketotic hypoglycemia [3].
Table 2: Enzymes and Pathways in Biomarker Generation
Pathway | Key Enzymes | Resultant Metabolites |
---|---|---|
Microsomal fatty acid elongation | Acetyl-CoA carboxylase; Fatty acid synthase | Hexanoyl-CoA derivatives (precursors to trans-3-hydroxyhex-4-enoic acid) [6] [10] |
ω-Oxidation | CYP4A/CYP4F isoforms | Adipic, suberic, sebacic acids [3] |
Carnitine conjugation | Carnitine acetyltransferase | Elevated acetylcarnitine (C2); increased C2/C0 ratio [4] [10] |
Dehydration/cyclization | Spontaneous non-enzymatic | 4-Hydroxy-6-methyl-2-pyrone (4-HMP) [10] |
The trans configuration of 3-hydroxyhex-4-enoic acid is biochemically significant in HMGCS2 deficiency. While cis isomers exist theoretically, only the trans isomer (IUPAC: (E)-3-hydroxyhex-4-enoic acid; InChIKey: OFCNGPVEUCUWSR-NSCUHMNNSA-N) is consistently detected in patient samples [8] [10]. This stereospecificity arises from:
The compound’s biosynthesis likely initiates from trans-2-hexenoyl-CoA, which undergoes hydration at C3 by enoyl-CoA hydratase. Subsequent hydrolysis releases the free acid [6] [10]. No cis counterparts have been reported in clinical or synthetic studies of HMGCS2 deficiency, underscoring the pathway’s stereochemical precision [1] [10].
Table 3: Stereochemical Properties of 3-Hydroxyhex-4-enoic Acid
Property | trans-Isomer | cis-Isomer |
---|---|---|
Configuration | (E)-3-Hydroxyhex-4-enoic acid | (Z)-3-Hydroxyhex-4-enoic acid (not detected) |
Chemical Stability | Higher; sterically favored | Lower; steric strain |
Detection in Patients | Yes; via GC-MS and synthesized standards | Not reported in literature |
Biosynthetic Origin | Hydration of trans-2-hexenoyl-CoA | Theoretically from cis-2-hexenoyl-CoA |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1